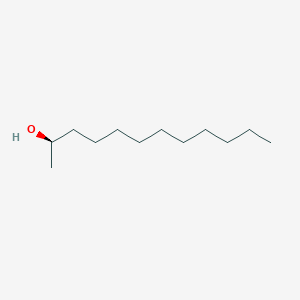
2-Dodecanol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecanol, ®-: is an organic compound with the molecular formula C12H26O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a twelve-carbon chain. This compound is also known as ®-2-Dodecanol or ®-2-Hydroxydodecane. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dodecanal: One common method for preparing 2-Dodecanol involves the hydrogenation of dodecanal (dodecyl aldehyde) in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Reduction of Dodecanoic Acid: Another method involves the reduction of dodecanoic acid (lauric acid) using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually performed in an inert solvent such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of 2-Dodecanol often involves the hydrogenation of fatty acids derived from natural sources such as coconut oil or palm kernel oil. The fatty acids are first converted to their corresponding aldehydes, which are then hydrogenated to produce the alcohol. This process is typically carried out in large-scale reactors with continuous hydrogen supply and efficient catalyst systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Dodecanol can undergo oxidation reactions to form dodecanone (a ketone) or dodecanoic acid (a carboxylic acid). Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although 2-Dodecanol is already a reduced form, it can be further reduced to dodecane (an alkane) using strong reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in 2-Dodecanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form dodecyl chloride or with phosphorus tribromide (PBr3) to form dodecyl bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Dodecanone, dodecanoic acid.
Reduction: Dodecane.
Substitution: Dodecyl chloride, dodecyl bromide.
Scientific Research Applications
Chemistry: 2-Dodecanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of surfactants, lubricants, and plasticizers.
Biology: In biological research, 2-Dodecanol is used as a model compound to study the metabolism and enzymatic activity of alcohol dehydrogenases and other enzymes involved in lipid metabolism.
Medicine: 2-Dodecanol has potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. It is also investigated for its antimicrobial properties.
Industry: In the industrial sector, 2-Dodecanol is used in the formulation of personal care products such as shampoos, conditioners, and lotions. It acts as an emollient, providing moisturizing and smoothing effects on the skin and hair.
Mechanism of Action
The mechanism of action of 2-Dodecanol involves its interaction with cellular membranes and proteins. As an amphiphilic molecule, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and bioavailability of therapeutic agents. Additionally, 2-Dodecanol can inhibit the growth of microorganisms by disrupting their cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
1-Dodecanol (Dodecyl alcohol): A primary alcohol with the hydroxyl group attached to the first carbon. It is used in the production of surfactants and detergents.
2-Decanol: A secondary alcohol with a ten-carbon chain. It has similar chemical properties but a shorter carbon chain compared to 2-Dodecanol.
2-Tetradecanol: A secondary alcohol with a fourteen-carbon chain. It has a longer carbon chain and higher molecular weight than 2-Dodecanol.
Uniqueness of 2-Dodecanol: 2-Dodecanol is unique due to its specific ®-configuration, which imparts chirality and can influence its interaction with biological molecules and enzymes. This chiral nature can result in different biological activities and properties compared to its non-chiral or differently configured counterparts.
Properties
Molecular Formula |
C12H26O |
|---|---|
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(2R)-dodecan-2-ol |
InChI |
InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
InChI Key |
XSWSEQPWKOWORN-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C)O |
Canonical SMILES |
CCCCCCCCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


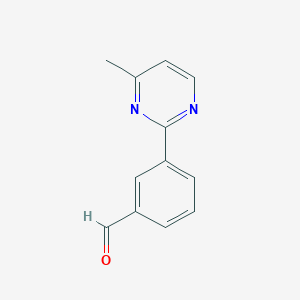


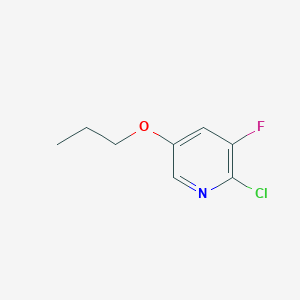
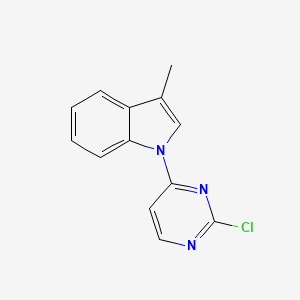
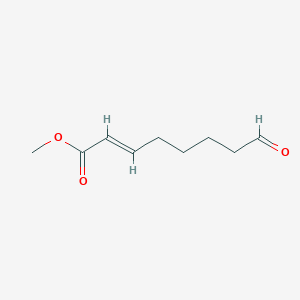
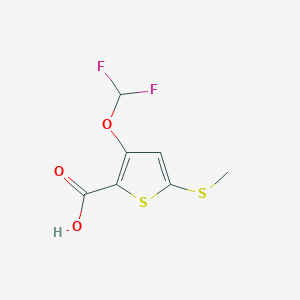

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)



